molecular formula C27H33N3O3 B15103134 N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B15103134
M. Wt: 447.6 g/mol
InChI Key: SIUUGSKADPXMTD-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The compound’s structure includes an isoquinoline moiety, which is a nitrogen-containing heterocycle, and a cyclohexane ring, making it a spiro compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method involves the initial formation of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The spiro connection to the cyclohexane ring can be introduced through a subsequent cyclization step, often involving a Grignard reagent or a similar nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), or nucleophiles, such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.

    Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. This interaction could involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA. The specific pathways involved would depend on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds such as isoquinoline-3-carboxylic acid share a similar core structure and may exhibit similar biological activities.

    Spiro Compounds: Other spiro compounds, such as spiro[cyclohexane-1,3’-indoline], have similar structural features and may be used in similar applications.

Uniqueness

N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness could result in distinct biological activities or chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H33N3O3/c1-3-4-17-30-26(33)23-14-7-6-13-22(23)24(27(30)15-8-5-9-16-27)25(32)29-21-12-10-11-20(18-21)28-19(2)31/h6-7,10-14,18,24H,3-5,8-9,15-17H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

SIUUGSKADPXMTD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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